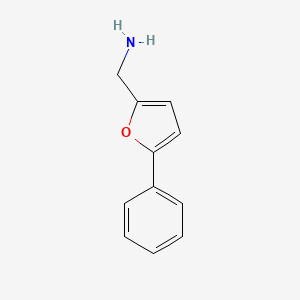

(5-Phenylfuran-2-yl)methanamine

描述

Significance of Furan (B31954) Scaffolds in Organic and Medicinal Chemistry

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry. researchgate.netutripoli.edu.lyutripoli.edu.lyijabbr.com Its planarity, electron-rich nature, and ability to participate in various chemical interactions make it an attractive component in the design of novel bioactive molecules. ijabbr.com The furan nucleus is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netutripoli.edu.lyutripoli.edu.ly

Furan derivatives have been extensively investigated and are utilized in the development of drugs with diverse therapeutic effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.lyutripoli.edu.lyijabbr.com The versatility of the furan ring allows for straightforward modification, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. utripoli.edu.lyijabbr.com This adaptability has cemented the furan scaffold as a cornerstone in the quest for new and effective therapeutic agents. researchgate.netutripoli.edu.ly

Overview of (5-Phenylfuran-2-yl)methanamine as a Focus in Academic Inquiry

Within the broad family of furan derivatives, this compound has emerged as a compound of particular interest for researchers. This molecule features a furan ring substituted with a phenyl group at the 5-position and a methanamine group at the 2-position. This specific arrangement of functional groups imparts unique chemical reactivity and has positioned it as a valuable intermediate in organic synthesis and a scaffold for the development of novel compounds with potential biological applications.

Recent research has highlighted the utility of the this compound core in the synthesis of new chemical entities. For instance, it has been used as a key building block in the creation of novel inhibitors for human sirtuin 2 (SIRT2), a protein implicated in a variety of diseases. mdpi.commdpi.comjst.go.jp The amenability of the methanamine group to further chemical modification allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. mdpi.com The growing body of literature surrounding this compound underscores its increasing importance in the field of chemical and medicinal research.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 39170-18-8 |

| Molecular Formula | C11H11NO |

| IUPAC Name | This compound |

Note: This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-phenylfuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHHWOJYOUTZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310365 | |

| Record name | 5-Phenyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39170-18-8 | |

| Record name | 5-Phenyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39170-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Phenylfuran-2-yl)methanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3VMP2ZB9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Phenylfuran 2 Yl Methanamine and Its Analogues

Strategies for Furan (B31954) Ring Construction

The formation of the furan ring is a fundamental step in the synthesis of the target compound and its analogues. Cyclization reactions, particularly those starting from acyclic precursors, are among the most established methods for this purpose.

The Paal-Knorr synthesis is a cornerstone method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org This reaction is a synthetically valuable route to the furan core of (5-Phenylfuran-2-yl)methanamine. The synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.orgalfa-chemistry.com The resulting hemiacetal intermediate undergoes dehydration to yield the stable aromatic furan ring. wikipedia.org A variety of protic acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnBr₂, BF₃·Et₂O) can be employed to catalyze this transformation. alfa-chemistry.com For the synthesis of a 5-phenylfuran precursor, a 1-phenyl-substituted 1,4-dicarbonyl compound would serve as the starting material. The reaction's versatility allows for the preparation of a wide range of substituted furans, making it a foundational strategy in this synthetic context. rgmcet.edu.in

| Catalyst Type | Examples | Reference |

|---|---|---|

| Protic Acids | HCl, H₂SO₄, p-TsOH | alfa-chemistry.com |

| Lewis Acids | ZnBr₂, BF₃·Et₂O | alfa-chemistry.com |

| Dehydrating Agents | P₂O₅, Ac₂O | alfa-chemistry.com |

Functionalization at the Furan-2-position for Methanamine Moiety Introduction

Once the 5-phenylfuran core is established, the next critical step is the introduction of the methanamine group at the C-2 position. This is typically achieved by converting a precursor functional group, such as an aldehyde or a hydroxymethyl group, into the desired amine.

Reductive amination is a direct and highly effective method for converting aldehydes or ketones into amines. For the synthesis of this compound, the precursor 5-phenylfuran-2-carboxaldehyde is reacted with an amine source, typically ammonia, to form an intermediate imine. This imine is then reduced in situ to the target primary amine. nih.gov

This process is often carried out as a one-pot reaction using various catalytic systems. nih.govmdpi.com Catalysts based on nickel and cobalt are used industrially for the reductive amination of furfural (B47365). nih.gov Research has also demonstrated the efficacy of other systems, such as Ru/Nb₂O₅ and Ni-based catalysts derived from mixed oxides, for the reductive amination of furanic aldehydes under mild conditions. nih.gov The reaction is versatile and can be applied to a library of aldehydes and ketones, providing good to excellent yields of the corresponding amines. nih.govmdpi.com

| Catalyst | Substrate Example | Key Finding | Reference |

|---|---|---|---|

| Ni₆AlOₓ | 5-hydroxymethylfurfural (HMF) | Achieved 99% yield to the corresponding amine in aqueous ammonia. | nih.gov |

| Ru/ZrO₂ | 5-methylfurfural | Coexistence of Ru and RuO₂ provided strong Lewis acid and metal hydrogenation sites. | nih.gov |

| CuAlOₓ | HMF and 5-acetoxymethylfurfural | Effective for two-step, one-pot reductive amination in a flow reactor. | nih.govmdpi.com |

| B(C₆F₅)₃ | Various aldehydes/ketones | A water-tolerant, metal-free catalyst for reductive amination using hydrosilanes. | bris.ac.uk |

An alternative, two-step pathway to the methanamine moiety involves the use of a halomethyl intermediate. This strategy begins with the conversion of 5-phenyl-2-furanmethanol into a more reactive 2-(halomethyl)-5-phenylfuran species. This intermediate is then subjected to a nucleophilic substitution reaction with an amine source.

The formation of 5-substituted 2-halomethylfurans is often complicated by the high reactivity of these intermediates, which can lead to undesired side reactions such as dimerization and ring-opening. rsc.orgnih.gov To address this challenge, modern synthetic techniques such as microflow technology have been successfully employed. rsc.orgnih.gov This approach allows for the rapid in situ generation of the highly reactive 2-(halomethyl)-5-phenylfuran, which is immediately consumed in a subsequent nucleophilic substitution step. rsc.org This method minimizes decomposition and improves yields. rsc.orgnih.gov The use of Brønsted acids like HBr and HI has been shown to be effective for both the halide formation and the subsequent nucleophilic substitution. rsc.orgnih.gov

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Sodium azide (B81097) (NaN₃) | 2-(Azidomethyl)-5-phenylfuran | 88% | rsc.org |

| Pyrrolidine | 1-((5-Phenylfuran-2-yl)methyl)pyrrolidine | 71% | rsc.org |

| 2-Bromoaniline | N-((5-Phenylfuran-2-yl)methyl)-2-bromoaniline | 33% | rsc.org |

| Sodium thiophenolate | 2-((Phenylthio)methyl)-5-phenylfuran | 90% | rsc.org |

Carbon-Carbon Coupling Reactions in Furan-Phenyl Scaffold Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond that connects the furan and phenyl rings. These methods offer a modular approach, allowing for the late-stage introduction of the phenyl group onto a pre-functionalized furan ring, or vice versa.

The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. mdpi.com It typically involves the reaction of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is well-suited for assembling the 5-phenylfuran scaffold.

There are two primary disconnection strategies for applying the Suzuki coupling to this target:

Coupling of a 5-halofuran with phenylboronic acid: A furan ring bearing a halogen (e.g., bromine or iodine) at the 5-position and a precursor to the methanamine group (e.g., a formyl or hydroxymethyl group) at the 2-position can be coupled with phenylboronic acid.

Coupling of a furan-5-boronic acid with a halobenzene: A furan ring functionalized with a boronic acid or boronate ester at the 5-position can be coupled with a halobenzene, such as bromobenzene (B47551) or iodobenzene.

The Suzuki reaction is known for its high functional group tolerance and generally good to excellent yields, making it a robust choice for synthesizing complex bi-aryl structures like the this compound backbone. nih.govnih.govsemanticscholar.org

| Component | Typical Examples | Function | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. | mdpi.commdpi.com |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid component. | nih.govnih.govmdpi.com |

| Organohalide | Aryl bromides, Aryl iodides | Electrophilic coupling partner. | mdpi.com |

| Organoboron Reagent | Arylboronic acids, Arylboronate esters | Nucleophilic coupling partner. | mdpi.comnih.gov |

| Solvent | Toluene (B28343), Dimethoxyethane (DME), EtOH/H₂O | Reaction medium. | mdpi.comnih.govmdpi.com |

Formation of Derivatives via Condensation Reactions

Condensation reactions are a cornerstone in the derivatization of this compound, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. These reactions typically involve the formation of a new bond between the primary amine of this compound and an electrophilic partner, with the concomitant elimination of a small molecule, such as water.

Urea-Based Compound Synthesis

The synthesis of urea-based derivatives of this compound is of particular interest due to the prevalence of the urea (B33335) moiety in bioactive molecules. A common method for the preparation of these compounds involves the reaction of this compound with an appropriate isocyanate.

In a notable example, the synthesis of 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid was achieved as part of a study on human sirtuin 2 (SIRT2) inhibitors. mdpi.com The general synthetic route involves the reaction of a this compound intermediate with a substituted isocyanate in a suitable solvent, such as dichloromethane (B109758) (DCM), at room temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product is purified using techniques like column chromatography.

Another approach involves the reaction of furfural with urea to produce 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea. researchgate.net This reaction highlights the versatility of furan precursors in the synthesis of complex urea derivatives. The product of this reaction was thoroughly characterized using various spectroscopic techniques, including GC-MS, IR, and NMR (¹H, ¹³C, COSY, HSQC, and DEPT), confirming the proposed structure. researchgate.net

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound intermediate | Quinolin-5-yl isocyanate | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | Not explicitly stated | mdpi.com |

| Furfural | Urea | 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea | Improved yield | researchgate.net |

Amide and Sulfonamide Linker Formation

The formation of amide and sulfonamide linkages represents another critical strategy for the diversification of this compound analogues. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.

Amide Synthesis: Amide bond formation can be achieved by reacting this compound with a carboxylic acid or its activated derivative. A relevant example, demonstrating the general principle, is the synthesis of N-(5-Methylfurfuryl)-3-phenylpropionamide. In this procedure, 5-methylfurfurylamine (B76237) was reacted with 3-phenylpropionic acid in the presence of a zirconium catalyst (ZrCl₄) in toluene at reflux. This method afforded the desired amide in a high yield of 91%. rsc.org While this example uses a close analogue, the methodology is directly applicable to this compound.

The reaction conditions for amide formation can be optimized by screening different coupling reagents, bases, and solvents to maximize yield and minimize side reactions. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com

Sulfonamide Synthesis: The synthesis of sulfonamides typically involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. A detailed procedure for a closely related compound, 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide, has been reported. This synthesis involved the simultaneous addition of p-toluenesulfonyl chloride and aqueous sodium hydroxide (B78521) to a cooled solution of 5-methylfurfurylamine in tert-butylmethyl ether (MTBE). This method resulted in a high yield of the corresponding sulfonamide.

| Amine | Acid/Sulfonyl Chloride | Coupling Agent/Base | Product | Yield (%) | Reference |

| 5-Methylfurfurylamine | 3-Phenylpropionic acid | ZrCl₄ | N-(5-Methylfurfuryl)-3-phenylpropionamide | 91% | rsc.org |

| 5-Methylfurfurylamine | p-Toluenesulfonyl chloride | Sodium hydroxide | 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide | 88% |

Advanced Synthetic Techniques and Reactor Systems

To improve the efficiency, safety, and scalability of the synthesis of this compound and its analogues, advanced synthetic techniques and reactor systems are being explored. Microfluidic reactors, in particular, offer significant advantages over traditional batch processes.

Microfluidic Reactor Applications for Reaction Optimization

Microfluidic reactors, or flow reactors, provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in these systems allows for efficient heat and mass transfer, leading to faster reaction rates, higher yields, and improved product selectivity.

The application of continuous-flow synthesis has been successfully demonstrated for 2,5-diaryl furans, which are structurally related to the core of this compound. nih.govresearchgate.netnih.govchemrxiv.org In one study, a transition-metal-free synthesis of 2,5-diarylfurans was developed using a continuous-flow setup. nih.govresearchgate.netnih.govchemrxiv.org This approach involved the oxidation of 1,3-dienes to form an endoperoxide intermediate, which was then dehydrated to the furan product. The use of a flow reactor eliminated the need to isolate the potentially unstable endoperoxide, leading to a significant increase in isolated yields (an average increase of approximately 27%) and improved safety. nih.govresearchgate.netnih.govchemrxiv.org

These findings suggest that microfluidic technology holds great promise for the synthesis of this compound and its derivatives. The precise control offered by these systems could be particularly beneficial for optimizing the condensation reactions described in the previous sections, potentially leading to higher yields, purer products, and more sustainable manufacturing processes. The ability to telescope reaction steps without intermediate purification is another key advantage that could streamline the synthesis of complex analogues. nih.gov

Chemical Reactivity and Derivatization Studies of 5 Phenylfuran 2 Yl Methanamine

Reactivity of the Furan (B31954) Nucleus

The furan ring in (5-Phenylfuran-2-yl)methanamine is an electron-rich aromatic system, which makes it susceptible to various chemical transformations. Its reactivity is significantly influenced by the phenyl group at the 5-position and the methanamine group at the 2-position.

Oxidative Transformations

The furan nucleus is generally sensitive to oxidizing agents. While specific oxidative studies on this compound are not extensively documented, the oxidation of furan derivatives often leads to ring-opening products. For instance, treatment of furans with reagents like bromine in methanol (B129727) or pyridinium (B92312) chlorochromate (PCC) can result in the formation of enediones or other acyclic compounds. The presence of the phenyl and aminomethyl groups would likely influence the stability of the furan ring and the nature of the oxidation products. The primary amine of the methanamine side chain would also be susceptible to oxidation, potentially complicating reaction outcomes unless suitably protected.

Reductive Pathways

Reduction of the furan ring typically involves catalytic hydrogenation, leading to the corresponding tetrahydrofuran (B95107) derivative. This transformation saturates the furan ring, altering the planarity and electronic properties of the molecule. Common catalysts for this process include palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure. The reduction of this compound would yield (5-Phenyltetrahydrofuran-2-yl)methanamine. The specific conditions, such as catalyst choice, solvent, temperature, and pressure, would be crucial in achieving selective reduction of the furan ring without affecting the phenyl group.

Electrophilic Aromatic Substitution Patterns

The furan ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom. pearson.comquora.com In unsubstituted furan, these reactions preferentially occur at the C2 and C5 positions. pearson.comquora.com In this compound, these positions are already substituted. Therefore, electrophilic attack is directed to the C3 and C4 positions.

The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the substitution. pearson.comlibretexts.orgorganicchemistrytutor.com The methanamine side chain at the C2 position is an activating group, meaning it increases the electron density of the furan ring and makes it more reactive towards electrophiles. Activating groups are typically ortho- and para-directing. In this case, the methanamine group would strongly direct incoming electrophiles to the adjacent C3 position. The phenyl group at the C5 position is also generally considered to be an activating group for the furan ring.

Given these directing effects, it is anticipated that electrophilic aromatic substitution on this compound would predominantly occur at the C3 position. Common electrophilic substitution reactions for furans include:

Nitration: This can be achieved using reagents like acetyl nitrate (B79036) or nitric acid in acetic anhydride. researchgate.netyoutube.commasterorganicchemistry.com For this compound, nitration is expected to yield primarily 3-nitro-(5-phenylfuran-2-yl)methanamine.

Halogenation: Reactions with halogens such as bromine or chlorine typically proceed readily, often without a catalyst, to give halogenated furan derivatives.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring using a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.orgijpcbs.comjk-sci.comtcichemicals.com This would likely produce 3-formyl-(5-phenylfuran-2-yl)methanamine.

It is important to note that under the acidic conditions often employed for electrophilic aromatic substitution, the primary amine of the methanamine side chain can be protonated to form an ammonium (B1175870) salt. This would transform the activating aminomethyl group into a deactivating group, thereby reducing the reactivity of the furan ring and potentially altering the regioselectivity of the substitution.

Reactivity of the Methanamine Side Chain

The primary amine of the methanamine side chain is a key functional group that imparts nucleophilic character to the molecule and provides a versatile handle for derivatization.

Nucleophilic Character of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile. This allows it to react with a wide variety of electrophiles. Common reactions involving the nucleophilic primary amine include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Reaction with Isocyanates and Isothiocyanates: Formation of ureas and thioureas, respectively.

Formation of Varied Linker Chemistries

The reactivity of the primary amine has been extensively utilized in the synthesis of derivatives of this compound, particularly in the development of enzyme inhibitors. For example, in the creation of human sirtuin 2 (SIRT2) inhibitors, the methanamine group has been used to introduce various linker moieties. mdpi.com

One common derivatization involves the reaction with isocyanates to form urea-based linkers. For instance, treatment of this compound with an appropriate isocyanate, often generated in situ from an amine and a phosgene (B1210022) equivalent like triphosgene, yields N-substituted urea (B33335) derivatives. mdpi.com This approach has been used to synthesize a library of compounds with diverse substituents on the urea nitrogen.

Beyond ureas, the primary amine has been modified to create other types of linkers, including:

Amides: Formed by acylation with carboxylic acids or their derivatives.

Sulfonamides: Generated by reaction with sulfonyl chlorides.

Secondary Amines: Produced through reductive amination. mdpi.com

These derivatization strategies highlight the versatility of the methanamine side chain in creating a wide array of molecular architectures with tailored properties.

Mannich-Type Reactions Involving the Methanamine Group

The Mannich reaction is a cornerstone of organic synthesis, an aminoalkylation process that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org This multicomponent reaction typically involves the condensation of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enolized form of the active hydrogen compound. wikipedia.org

This compound, as a primary amine, is theoretically a suitable candidate for participation in the Mannich reaction. In such a reaction, the primary amine group would react with an aldehyde, such as formaldehyde, to generate a reactive Schiff base or the corresponding iminium ion. This intermediate would then be susceptible to nucleophilic attack from a C-H acidic compound like a ketone, ester, or another suitable pronucleophile. The final product would be a new, more complex molecule where the aminomethyl group has been appended to the active hydrogen compound.

While primary amines are well-established reagents in Mannich reactions, a review of the scientific literature indicates that this specific derivatization strategy is not extensively documented for this compound itself. nih.gov Researchers have often favored other synthetic routes for the modification of this scaffold, such as acylation, sulfonylation, or reductive amination to introduce diversity. mdpi.com The apparent preference for other methods may stem from the specific goals of the derivatization, such as the synthesis of ureas and amides, which have proven effective for certain biological targets. mdpi.com

Rational Design and Synthesis of Systematically Modified Derivatives

The rational design and systematic modification of this compound have been pivotal in developing derivatives with potent and specific biological activities. This approach involves a targeted strategy where the core scaffold is methodically altered to probe structure-activity relationships (SAR) and optimize interactions with a biological target. nih.gov A prominent example of this strategy is the development of novel inhibitors for human sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer and neurodegenerative diseases. mdpi.com

Initial screening identified a compound containing the this compound core as a moderate inhibitor of SIRT2. mdpi.com This discovery prompted a rational design campaign to synthesize a library of derivatives and establish a clear SAR to improve potency. The synthetic strategy focused on modifications at two key positions: the phenyl ring of the furan scaffold and the linker attached to the methanamine group. mdpi.com

One major synthetic route involved a Suzuki cross-coupling reaction to create various substituted 5-phenylfuran-2-carbaldehydes, which were then converted to the corresponding methanamine intermediates. These intermediates were subsequently used in condensation reactions to generate the final derivatives. For instance, a series of urea-based compounds were synthesized by reacting the this compound intermediates with various aromatic amines in the presence of triphosgene. mdpi.com

The SAR studies revealed several critical insights for inhibitory activity against SIRT2:

The Linker: A urea linker connecting the furan-methanamine core to another aromatic moiety was found to be beneficial for activity. mdpi.com

Substitution on the Phenyl Ring: A carboxyl group at the 4-position of the phenyl ring attached to the furan (the "A moiety") was crucial for high potency. Derivatives where this group was moved to the 3-position or replaced with other substituents like methyl, methoxy, or ethyl formate (B1220265) showed diminished or no improvement in activity. mdpi.com

Terminal Group: The nature of the aromatic group at the other end of the urea linker also significantly influenced activity.

This systematic approach led to the identification of a highly potent derivative, compound 25 (see table below), which exhibited an IC₅₀ value of 2.47 µM against SIRT2, a significant improvement over the initial lead compound and other known inhibitors like AGK2. mdpi.com Molecular docking studies further supported the experimental findings, indicating that the most potent compounds fit well into a hydrophobic pocket of the SIRT2 enzyme, with the critical carboxyl group forming key interactions. mdpi.com

The research findings from these derivatization studies are summarized in the table below, showcasing the impact of systematic modifications on the biological activity of this compound derivatives.

Table 1: Structure-Activity Relationship of this compound Derivatives as SIRT2 Inhibitors mdpi.com

This interactive table summarizes the inhibitory activity of selected derivatives. The general structure consists of a this compound core with modifications.

| Compound | R Group (on Phenyl Ring) | Linker and Terminal Group | SIRT2 IC₅₀ (µM) |

| 20 | 4-COOH | -NHC(O)NH-quinolin-5-yl | >10 |

| 23 | 4-COOH | -NHC(O)NH-pyridin-2-yl | 12.58 |

| 24 | 4-COOH | -NHC(O)NH-thiazol-2-yl | 3.32 |

| 25 | 4-COOH | -NHC(O)NH-pyrimidin-2-yl | 2.47 |

| 26 | 4-COOH | -NHC(O)NH-pyrazin-2-yl | 5.26 |

| 43 | 4-CH₃ | -NHC(O)NH-quinolin-5-yl | >50 |

| 44 | 4-OCH₃ | -NHC(O)NH-quinolin-5-yl | >50 |

| 45 | 3-COOH | -NHC(O)NH-quinolin-5-yl | >50 |

Structure Activity Relationship Sar Investigations of 5 Phenylfuran 2 Yl Methanamine Derivatives

Influence of Linker Chemistry on Potency and Selectivity

The nature of the chemical linker that connects the (5-phenylfuran-2-yl)methanamine core to other molecular fragments plays a pivotal role in modulating the potency and selectivity of these derivatives. A variety of linker types have been investigated, revealing a clear hierarchy of effectiveness.

Comparative Analysis of Urea (B33335) and Thiourea (B124793) Linkers

In comparative studies, the urea linker has consistently emerged as superior to the thiourea linker for enhancing the biological activity of this compound derivatives as SIRT2 inhibitors. For instance, a compound bearing a urea linker demonstrated a higher inhibitory activity against SIRT2 compared to its corresponding thiourea analog. mdpi.com Specifically, at a concentration of 10 μM, the urea-linked compound exhibited an inhibition of 33 ± 3%, while the thiourea-linked counterpart showed a lower inhibition of 23 ± 3%. mdpi.com This suggests that the oxygen atom of the urea moiety may be more favorable for forming key interactions, such as hydrogen bonds, within the binding site of the target protein compared to the sulfur atom of the thiourea group.

Assessment of Amide and Sulfonamide Linkers

Further investigations into linker chemistry have included the assessment of amide and sulfonamide linkers. While these linkers are common in medicinal chemistry, in the context of this compound derivatives targeting SIRT2, they have been found to be less effective than the urea linker. mdpi.com Compounds incorporating amide and sulfonamide linkers generally displayed weaker inhibitory activity, indicating that the specific electronic and steric properties of the urea linker are more conducive to potent inhibition in this chemical series. mdpi.com

Impact of Phenyl Ring Substituents on Activity Modulation

Substituents on the phenyl ring of the this compound scaffold have a profound impact on the biological activity of the resulting derivatives. The position and nature of these substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

Steric and Electronic Effects of Substituents at the 4-Position

The 4-position of the phenyl ring has been identified as a critical point for substitution. Research has shown that the presence of a carboxyl group at this position is particularly beneficial for SIRT2 inhibition. mdpi.com This observation suggests that the carboxyl group may engage in important hydrogen bonding or ionic interactions within the binding pocket of the enzyme.

In contrast, replacing the 4-carboxyl group with other substituents, such as a 4-ethyl formate (B1220265), 4-methyl, or 4-methoxy group, did not lead to an improvement in inhibitory activity. mdpi.com This highlights the specific electronic and steric requirements at this position. The introduction of bulky or electron-donating groups appears to be detrimental to the compound's ability to effectively inhibit SIRT2. These findings underscore the importance of a small, electron-withdrawing group, like a carboxylic acid, at the 4-position of the phenyl ring for optimal biological activity in this class of compounds.

Interactive Data Tables

| Compound | Linker Type | Phenyl Ring Substituent (4-Position) | SIRT2 Inhibition (%) @ 10 µM | Reference |

|---|---|---|---|---|

| Compound A | Urea | -COOH | 33 ± 3 | mdpi.com |

| Compound B | Thiourea | -COOH | 23 ± 3 | mdpi.com |

| Compound C | Amide | -COOH | Lower than Urea | mdpi.com |

| Compound D | Sulfonamide | -COOH | Lower than Urea | mdpi.com |

| Compound E | Secondary Amine | -COOH | Lower than Urea | mdpi.com |

| Compound F | Urea | -COOEt | Not Improved | mdpi.com |

| Compound G | Urea | -CH3 | Not Improved | mdpi.com |

| Compound H | Urea | -OCH3 | Not Improved | mdpi.com |

Positional Isomerism and Substituent Effects at the 3-Position

Within the this compound scaffold, the position of substituents on the terminal phenyl ring plays a critical role in modulating biological activity. Studies into the SAR of these compounds as inhibitors of human sirtuin 2 (SIRT2), a key enzyme implicated in various diseases, have revealed a distinct preference for substitution at the 4-position of the phenyl ring.

Initial research identified that a carboxyl group at the 4-position of the phenyl ring was beneficial for SIRT2 inhibition. nih.gov This led to further exploration of other substituents at this position to optimize activity. However, when investigators shifted their focus to the 3-position of the phenyl ring, a notable decrease in inhibitory potency was observed. A series of derivatives with substituents at the 3-position were synthesized and evaluated, but none of these modifications resulted in an enhancement of SIRT2 inhibitory activity. nih.gov This suggests that the spatial arrangement of substituents on the phenyl ring is crucial for optimal interaction with the target enzyme's binding site, and that the 4-position offers a more favorable orientation for these interactions.

Table 1: Effect of Phenyl Ring Substitution Position on SIRT2 Inhibition

| Compound Class | Substitution Position | Effect on SIRT2 Inhibition |

|---|---|---|

| This compound Derivatives | 4-Position | Generally favorable for activity |

Heteroatom and Ring System Modifications (Scaffold Hopping Principles)

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar or improved biological activity. This approach involves replacing the core structure of a known active compound with a different, often isosteric, ring system. For the this compound scaffold, several such modifications have been explored to understand the contribution of the furan (B31954) ring and to discover new chemotypes with enhanced properties.

The bioisosteric replacement of a furan ring with a thiophene (B33073) ring is a common strategy in drug design, as these five-membered heterocycles share similarities in size and electronics. researchgate.net While direct comparative studies on this compound and its precise thiophene analogue are not extensively documented in the context of SIRT2 inhibition, the principles of bioisosterism suggest that such a modification would likely be well-tolerated by the biological target. nih.gov

Thiophene is often considered a close bioisostere of benzene (B151609) and furan. researchgate.net The substitution of furan with thiophene can influence the compound's metabolic stability, lipophilicity, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. SAR studies of other bioactive molecules have shown that this exchange can lead to retained or even improved potency. researchgate.net For instance, in the development of other enzyme inhibitors, the replacement of a benzene ring with a thiophene ring has been shown to be a successful strategy. nih.gov Therefore, it is conceivable that a (5-phenylthiophen-2-yl)methanamine (B3145781) scaffold could also exhibit significant biological activity, potentially with altered selectivity or metabolic properties.

Piperazine (B1678402) is recognized as a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. nih.govresearchgate.net Its inclusion in a molecule can enhance aqueous solubility and introduce basic centers that can be crucial for target engagement. nih.gov A structural comparison between the this compound scaffold and those incorporating a piperazine ring reveals significant differences in their topology and physicochemical properties.

While the furan-based scaffold is largely planar and rigid, the piperazine ring adopts a non-planar chair conformation and introduces two nitrogen atoms, which can act as hydrogen bond acceptors or be protonated at physiological pH. researchgate.net The presence of a piperazine moiety can therefore significantly alter the three-dimensional shape and electrostatic potential of a molecule.

Interestingly, a compound that merges these two structural motifs, 1-[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]methanamine, has been synthesized. americanelements.com This hybrid molecule replaces the direct linkage between the furan and the methanamine with a phenylpiperazine-carbonyl group, drastically changing the scaffold's architecture. Such a modification would be expected to interact with biological targets differently than the parent this compound. The versatility of the piperazine ring allows it to act as a linker or a core component, offering a wide range of possibilities for designing new derivatives with diverse pharmacological profiles. nih.govresearchgate.net

The integration of a pyridine (B92270) ring into the this compound scaffold has proven to be a fruitful strategy for enhancing SIRT2 inhibitory activity. mdpi.com Pyridine, another common heterocycle in medicinal chemistry, can introduce a basic nitrogen atom, which can participate in hydrogen bonding and improve solubility. nih.gov

In the context of SIRT2 inhibitors, the introduction of a pyridine moiety led to the discovery of a particularly potent compound. mdpi.com Further optimization of these pyridine-containing derivatives revealed that the nature of the linker between the furan and the terminal aromatic system is critical. Specifically, a urea linker was found to be beneficial for SIRT2 inhibition in this series. mdpi.com

Table 2: SIRT2 Inhibition by Pyridine-Containing this compound Derivatives

| Compound Modification | Linker | SIRT2 Inhibition |

|---|---|---|

| Introduction of Pyridine Moiety | Urea | Potent Inhibition |

Molecular Mechanism Studies and Computational Chemistry Applications

Investigation of Protein-Ligand Interactions: Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has been identified as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com Research has focused on identifying potent and selective SIRT2 inhibitors, with derivatives of (5-Phenylfuran-2-yl)methanamine showing notable activity. nih.govmdpi.com

The inhibitory effects of this compound derivatives on SIRT2 have been quantified using fluorescence-based enzyme activity assays. nih.gov In these assays, a fluorogenic substrate is used to measure the rate of the deacetylation reaction catalyzed by SIRT2. The presence of an inhibitor reduces this rate, which can be quantified to determine the inhibitor's potency.

A notable derivative, referred to in research as compound 25, which is a urea-linked derivative of this compound, has demonstrated potent inhibition of SIRT2 in a dose-dependent manner. nih.gov Structure-activity relationship (SAR) studies have been conducted on a series of these derivatives, leading to the identification of compounds with significant inhibitory potential. nih.govmdpi.com For example, one study identified a derivative, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, which showed 63 ± 5% inhibition at a concentration of 100 µM and 35 ± 3% inhibition at 10 µM. nih.govmdpi.com Further optimization led to the discovery of compound 25, which exhibited an IC50 value of 2.47 µM, indicating it is more potent than the known SIRT2 inhibitor, AGK2 (IC50 = 17.75 µM). nih.govmdpi.com

Table 1: SIRT2 Inhibition Data for this compound Derivatives

| Compound | Description | SIRT2 Inhibition (%) @ 10 µM | SIRT2 Inhibition (%) @ 100 µM | IC50 (µM) |

|---|---|---|---|---|

| Derivative 20 | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 35 ± 3% | 63 ± 5% | Not Reported |

| Derivative 25 | Urea-linked pyridine-containing derivative | 90 ± 3% | 99 ± 2% | 2.47 |

To understand the interaction between the this compound scaffold and SIRT2 at a molecular level, computational docking studies have been employed. nih.govmdpi.com These analyses predict the most likely binding pose of a ligand within the active site of a protein.

For the potent derivative, compound 25, molecular docking analyses have indicated that it fits well within an induced hydrophobic pocket of the SIRT2 enzyme. nih.govmdpi.comnih.gov These studies suggest that the urea (B33335) linker and a 4-carboxyl group on the phenyl ring of the this compound scaffold are beneficial for fitting into the binding pocket of SIRT2. mdpi.com The computational models provide a structural hypothesis for the observed inhibitory activity and guide further optimization of these compounds.

While detailed kinetic studies to definitively characterize the inhibition mechanism for the parent compound this compound are not extensively reported in the reviewed literature, the molecular docking results provide strong evidence for a competitive mode of inhibition. By binding within the enzyme's active site, the inhibitor likely competes with the native substrate for access to the catalytic machinery of SIRT2. The general mechanism for sirtuin catalysis involves the binding of both the acetylated substrate and the NAD+ cofactor. The placement of the inhibitor within the active site, as suggested by docking studies, would physically obstruct the binding of the natural substrate, thus preventing the deacetylation reaction from occurring.

Exploration of Other Enzyme Targets and Their Modulation

The versatility of the this compound scaffold has led to its exploration as an inhibitor for other enzymes beyond SIRT2.

Sirtuin 5 (SIRT5) is another member of the sirtuin family that primarily functions as a protein deacylase, targeting post-translational modifications such as succinylation and malonylation. A study focused on the discovery of new selective SIRT5 inhibitors identified a derivative of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide as a potent inhibitor.

Biochemical studies revealed that this derivative likely acts as a competitive inhibitor with respect to the succinyl-lysine substrate, but not the NAD+ cofactor. This indicates that the inhibitor binds to the active site of SIRT5, directly competing with the enzyme's natural substrate. The most potent compound from this series displayed an IC50 value of 5.59 ± 0.75 µM and showed substantial selectivity for SIRT5 over SIRT2 and SIRT6.

The fat mass and obesity-associated (FTO) protein is an RNA demethylase that has been implicated in various physiological processes and diseases, including cancer. In the rational design and optimization of a new class of FTO inhibitors, a derivative of this compound was synthesized and evaluated.

Specifically, the compound 1-(3-(3-Fluoropyrrolidin-1-yl)oxetan-3-yl)-N-((5-phenylfuran-2-yl)methyl)methanamine, referred to as FTO-48 N, was developed as part of a series of oxetanyl-based FTO inhibitors. These compounds were designed to be competitive inhibitors of FTO. The research demonstrated that this class of inhibitors has potent antiproliferative effects in various cancer models.

Theoretical Chemistry and Advanced Computational Modeling

Advanced computational modeling techniques have become indispensable in the study of bioactive molecules like this compound. These methods allow for the investigation of molecular properties that are often difficult or impossible to determine experimentally. By simulating the behavior of the molecule at an atomic level, researchers can predict its chemical reactivity, conformational preferences, and binding affinities, which are crucial for understanding its biological activity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are fundamental to its reactivity and interaction with other molecules.

DFT calculations on furan (B31954) and its derivatives have revealed that the oxygen atom in the furan ring is a region of high electron density, making it a potential hydrogen bond acceptor. nih.gov The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

A representative table of DFT-calculated electronic properties for a molecule similar to this compound is presented below. These values are illustrative and would be expected to be in a similar range for the title compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed information about its conformational landscape, flexibility, and the dynamics of its interaction with biological targets such as enzymes. nih.govresearchgate.netdpi-proceedings.com

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the furan ring to the phenyl group and the aminomethyl group. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations. Understanding the preferred conformations is crucial as it dictates how the molecule fits into a binding site.

In the context of its derivatives acting as SIRT2 inhibitors, MD simulations can be used to study the stability of the ligand-protein complex. mdpi.com These simulations can reveal how the inhibitor binds to the active site, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms are monitored to assess the stability and flexibility of the complex over time. nih.govnih.gov

A hypothetical summary of MD simulation results for a this compound derivative bound to a target protein is shown in the table below.

| Simulation Parameter | Result | Interpretation |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| Key Interacting Residues | Asp123, His45, Phe89 | These residues are crucial for the binding affinity. |

| Predominant Interaction | Hydrogen bond, π-π stacking | The nature of the forces holding the ligand in place. |

This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives of this compound, QSAR models can be developed to predict their inhibitory activity against targets like SIRT2. alfaisal.edunih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. frontiersin.orgmdpi.com

For the this compound scaffold, relevant descriptors in a QSAR model for SIRT2 inhibition could include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moment.

Hydrophobic descriptors: Like the calculated logP (cLogP).

Steric descriptors: Related to the size and shape of the molecule.

A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. researchgate.net

Below is an example of a generic QSAR equation that might be developed for a series of this compound derivatives.

pIC₅₀ = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...**

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are physicochemical properties of the molecules. The coefficients (c₀, c₁, c₂) are determined from the statistical analysis.

Advanced Characterization and Analytical Methodologies for 5 Phenylfuran 2 Yl Methanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (5-Phenylfuran-2-yl)methanamine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aminomethyl protons, furan (B31954) ring protons, and phenyl ring protons can be observed. For instance, in the spectrum of 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine, the aminomethyl protons appear as singlets at approximately 3.72 and 3.75 ppm. mdpi.com The protons on the furan ring typically resonate as doublets, with the proton at the 3-position appearing around 6.39 ppm and the proton at the 4-position around 6.93 ppm. mdpi.com The signals for the phenyl and pyridine (B92270) rings appear in the aromatic region, typically between 7.3 and 8.6 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aminomethyl (CH₂) | 3.72, 3.75 | Singlet |

| Furan-H3 | 6.39 | Doublet |

| Furan-H4 | 6.93 | Doublet |

Note: Data is for 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine in DMSO-d₆. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing ¹H NMR, ¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework. In the ¹³C NMR spectrum of 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine, the aminomethyl carbon appears around 45.4 ppm. mdpi.com The furan ring carbons show signals in the region of approximately 107.8 ppm (C4), 109.8 ppm (C3), 151.3 ppm (C2), and 155.1 ppm (C5). mdpi.com The carbons of the phenyl and pyridine rings resonate in the aromatic region, typically between 120 and 150 ppm. mdpi.com Quaternary carbons, those without attached protons, often exhibit weaker signals. youtube.com

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aminomethyl (CH₂) | 45.4 |

| Furan-C3 | 109.8 |

| Furan-C4 | 107.8 |

| Furan-C2 | 151.3 |

| Furan-C5 | 155.1 |

Note: Data is for 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine in DMSO-d₆. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For derivatives of this compound, HRMS is critical for verifying the successful synthesis of the target compound. For example, the calculated mass for the protonated molecule [M+H]⁺ of 1-(5-(4-Bromophenyl)furan-2-yl)-N-(pyridin-3-ylmethyl)methanamine (C₁₇H₁₅BrN₂O) is 342.0368 m/z. mdpi.com The experimentally observed values of 343.0397 and 345.0387 m/z, corresponding to the two bromine isotopes, confirm the molecular formula. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is extensively used to assess the purity of synthesized this compound derivatives and to isolate them from reaction byproducts. The purity of these compounds is often determined to be greater than 95% by HPLC analysis. mdpi.com

A typical HPLC setup for the analysis of these compounds involves a C18 column, which is a type of reversed-phase column. mdpi.com The mobile phase often consists of a mixture of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The components of the sample are separated based on their differential partitioning between the stationary phase (the C18 packing) and the mobile phase. A UV detector is commonly used for detection, as the phenyl and furan rings are chromophores that absorb UV light.

Table 3: Typical HPLC Conditions for the Analysis of this compound Derivatives.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Kromasil, 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous and organic solvents |

| Detector | UV-Vis |

Source: Based on typical conditions reported for similar compounds. mdpi.com

Future Research Directions and Perspectives on 5 Phenylfuran 2 Yl Methanamine

Development of Novel and Sustainable Synthetic Pathways

The current synthesis of (5-Phenylfuran-2-yl)methanamine derivatives often involves multi-step processes, including Suzuki cross-coupling reactions to form the phenylfuran core, followed by condensation reactions to introduce various side chains. mdpi.com While effective for initial library synthesis, future research should focus on the development of more novel and sustainable synthetic pathways.

Green chemistry principles should be at the forefront of these efforts. This includes the exploration of enzymatic polymerizations and biocatalytic oxidations, which have been successfully employed for the synthesis of other furan-based polymers and monomers from renewable resources. nih.govijabbr.com The use of biomass-derived starting materials, such as furfural (B47365), could provide a more environmentally friendly and cost-effective route to the core furan (B31954) structure. nih.gov Furthermore, the development of one-pot or tandem reactions that minimize the use of hazardous reagents and solvents, and reduce the number of purification steps, would be highly beneficial for large-scale production.

Advanced SAR-Driven Design Strategies for Enhanced Specificity and Potency

The initial structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights into the structural requirements for SIRT2 inhibition. For instance, the presence of a urea (B33335) linker and a 4-carboxyl group on the phenyl ring were found to be advantageous for activity. mdpi.com However, to achieve enhanced specificity and potency, more advanced SAR-driven design strategies are necessary.

Future efforts should focus on a more granular exploration of the chemical space around the this compound scaffold. This includes the synthesis and evaluation of a wider array of substituents on both the phenyl and furan rings. The introduction of different heterocyclic moieties, as has been explored with pyridine (B92270), should be systematically investigated to probe for additional interactions within the target's binding pocket. mdpi.com Furthermore, the strategic replacement of the furan ring with other five-membered heterocycles could lead to derivatives with improved pharmacokinetic properties and novel biological activities.

Exploration of New Biological Targets and Mechanistic Pathways Beyond Sirtuins

While SIRT2 has been the primary target for this compound derivatives, the furan scaffold is known to be a versatile pharmacophore present in compounds with a wide range of biological activities. researchgate.netslideshare.net Future research should therefore expand beyond sirtuins to explore new biological targets and mechanistic pathways.

Furan derivatives have been reported to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net It is therefore plausible that derivatives of this compound could modulate other enzymes or receptors involved in these disease areas. For example, some furan-containing compounds have shown activity against various cancer cell lines through mechanisms that may not be related to sirtuin inhibition. nih.gov High-throughput screening of this compound-based libraries against a diverse panel of biological targets could uncover novel and unexpected activities. Furthermore, investigating the potential of these compounds to modulate other cellular pathways, such as those involved in inflammation or microbial pathogenesis, could open up entirely new therapeutic applications.

Integration of Multidisciplinary Computational and Experimental Approaches

The initial development of this compound derivatives has already benefited from computational approaches, such as molecular docking, to understand their binding mode with SIRT2. mdpi.com To accelerate future drug discovery efforts, a deeper integration of multidisciplinary computational and experimental approaches will be crucial.

Advanced computational techniques, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular dynamics simulations, can provide more accurate predictions of biological activity and guide the rational design of new derivatives with improved properties. These in silico methods can help prioritize which compounds to synthesize and test, thereby saving time and resources. The combination of computational predictions with experimental validation through techniques like in vitro enzyme assays and cell-based functional assays will create a powerful feedback loop for iterative lead optimization. This integrated approach will not only enhance the efficiency of the drug discovery process but also increase the likelihood of identifying potent, selective, and safe drug candidates based on the this compound scaffold.

常见问题

Q. What are effective synthetic routes for (5-Phenylfuran-2-yl)methanamine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of furan precursors. For example, intermediates like 5-phenylfuran-2-carbaldehyde can be converted to the target amine via reductive amination using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature Control : Maintaining 80°C for 5 hours improves intermediate stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 174.1) .

- HPLC : Detects impurities (e.g., unreacted aldehydes) with C18 columns and UV detection at 254 nm .

Q. How can researchers design initial biological assays to evaluate this compound’s bioactivity?

- Methodological Answer : For Sirtuin 2 (SIRT2) inhibition studies:

- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., acetylated peptides with 7-amino-4-methylcoumarin) to measure deacetylase activity .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify potency thresholds .

- Control Compounds : Include known inhibitors (e.g., AGK2) for baseline comparisons .

Advanced Research Questions

Q. How can structural modifications of this compound improve SIRT2 inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Substituent Addition : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring enhance binding affinity by 2–3-fold .

- Scaffold Hybridization : Combining furan with tricyclic terpenoid moieties improves pharmacokinetic properties (e.g., logP < 3) .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with SIRT2’s hydrophobic pocket (PDB ID: 3ZGO) .

Q. What strategies resolve contradictions in reported inhibitory activity data across studies?

- Methodological Answer : Address discrepancies via:

- Assay Standardization : Validate enzyme sources (recombinant vs. cell lysates) and buffer conditions (pH 7.4, 37°C) .

- Compound Purity : Confirm >95% purity via HPLC and elemental analysis .

- Meta-Analysis : Systematically review databases (PubMed, SciFinder®) using Boolean terms like “SIRT2 inhibitor AND furan derivatives” .

Q. How can researchers overcome challenges in purifying this compound derivatives with high polarity?

- Methodological Answer : Advanced purification methods include:

- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline derivatives .

- Ion-Exchange Resins : Separate amine-containing compounds using Dowex 50WX4 resin .

Q. What are common synthetic by-products, and how are they characterized?

- Methodological Answer : Typical impurities include:

- Oxidation By-Products : Aldehyde intermediates detected via FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Dimerization Products : Mass spectrometry identifies [2M+H]+ peaks at m/z 347.2 .

- Residual Solvents : GC-MS quantifies traces of DMF or THF (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。